molecular formula C17H26N4O2S B4129642 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4129642
M. Wt: 350.5 g/mol
InChI Key: OGWYSMGKULYIFV-UHFFFAOYSA-N
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Description

2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is an organic compound with the molecular formula C17H26N4O2S. This compound is known for its unique chemical structure, which includes a diethylamino group, a benzoyl group, and a tetrahydro-2-furanylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

1-[[4-(diethylamino)benzoyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-3-21(4-2)14-9-7-13(8-10-14)16(22)19-20-17(24)18-12-15-6-5-11-23-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYSMGKULYIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NNC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves several steps. One common method includes the reaction of 3-N,N-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction mixture is heated to a molten state, and the product is precipitated out by adding dilute hydrochloric acid . This method is advantageous due to its simplicity, short reaction time, and high product purity.

Chemical Reactions Analysis

2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its biological activity by interacting with cellular receptors and enzymes. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of 2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
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2-{[4-(diethylamino)phenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

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